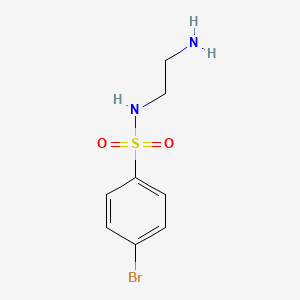

N-(2-aminoethyl)-4-bromobenzenesulfonamide

Overview

Description

N-(2-aminoethyl)-4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromine atom and an aminoethyl group. The molecular formula of this compound is C8H11BrN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize batch-to-batch variations. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-bromobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases or imines.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Condensation Reactions: Aldehydes or ketones are used as carbonyl sources, and the reactions are often catalyzed by acids or bases.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Condensation Reactions: Products include Schiff bases or imines.

Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-(2-aminoethyl)-4-bromobenzenesulfonamide

- Molecular Formula : C8H11BrN2O2S

- CAS Number : 90002-56-5

This compound features a sulfonamide functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets.

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical compounds, particularly those related to pharmaceuticals. Its unique structure allows for diverse chemical reactions, making it a versatile building block in synthetic chemistry.

Biology

The compound exhibits significant biological activity, particularly as a protease inhibitor . It has been shown to inhibit serine proteases, which play crucial roles in various biological processes. This property makes it valuable for biochemical studies aiming to understand enzyme mechanisms and interactions.

Medicine

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition may contribute to its anticancer properties, making it a candidate for further development in oncology.

- Antimicrobial Effects : The compound has also demonstrated antimicrobial activity, suggesting potential applications in treating infections or as an antimicrobial agent in pharmaceuticals.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing a dose-dependent response with reduced viability observed at higher concentrations.

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme binding affinity, this compound exhibited a higher binding affinity for carbonic anhydrases compared to other benzenesulfonamide derivatives. This finding suggests it could serve as a lead compound for developing new inhibitors targeting these enzymes.

| Activity | Outcome | Reference |

|---|---|---|

| Decrease in Cell Proliferation | Significant reduction observed in cancer cell lines | |

| CA Inhibition | Potent inhibitor of carbonic anhydrases | |

| Antimicrobial Activity | Effective against various bacterial strains |

Table 2: Binding Affinity Comparison

| Compound | Binding Affinity (nM) | Target Enzyme |

|---|---|---|

| This compound | <50 | Carbonic Anhydrase IX |

| Other Benzenesulfonamides | Varies (100-500) | Various CAs |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The bromine atom and aminoethyl group can further modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(2-aminoethyl)-4-bromobenzenesulfonamide can be compared with other benzenesulfonamides, such as:

4-aminobenzenesulfonamide: Lacks the bromine and aminoethyl groups, resulting in different chemical reactivity and biological activity.

N-(2-aminoethyl)-benzenesulfonamide: Lacks the bromine atom, which can affect its binding properties and reactivity.

4-bromobenzenesulfonamide: Lacks the aminoethyl group, which can influence its solubility and interaction with biological targets.

The presence of both the bromine atom and the aminoethyl group in this compound makes it unique, as these functional groups can enhance its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-aminoethyl)-4-bromobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁BrN₂O₂S

- Molecular Weight : Approximately 163.15 g/mol

- Functional Groups : Contains a sulfonamide group and a brominated phenyl moiety.

The presence of the sulfonamide group is significant as it mimics natural substrates, allowing for enzyme inhibition, while the aminoethyl group enhances binding through hydrogen bonding with target proteins .

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes, particularly those involved in bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

- Protein Interaction : The aminoethyl group facilitates interactions with proteins, enhancing the compound's affinity for targets involved in cellular signaling pathways .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity. The sulfonamide moiety interferes with folate metabolism in bacteria, effectively inhibiting their growth. A study indicated that this compound showed promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Cardiovascular Effects

A notable study investigated the effects of this compound on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that the compound decreased perfusion pressure and coronary resistance compared to control substances. This suggests a potential role in modulating cardiovascular functions, possibly through calcium channel interactions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Figueroa-Valverde et al. (2023) | Demonstrated decreased perfusion pressure and coronary resistance in isolated rat hearts treated with this compound. |

| Shao et al. (2012) | Suggested that benzenesulfonamides can affect blood pressure regulation through calcium channel modulation. |

| Kim et al. (2016) | Highlighted the interaction of sulfonamides with biomolecules involved in cardiovascular regulation. |

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been explored in various studies. For instance, compounds structurally related to this compound have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies using predictive models suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound. However, further empirical studies are needed to establish its safety profile and potential side effects in clinical settings .

Properties

IUPAC Name |

N-(2-aminoethyl)-4-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTXANIIZJECGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428428 | |

| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90002-56-5 | |

| Record name | N-(2-Aminoethyl)-4-bromobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.